Guaiacol

Descripción general

Descripción

KW2449 es un inhibidor de cinasas multidiana con actividad significativa contra varias cinasas. Su estructura química se representa mediante el número CAS 1000669-72-6. Cabe destacar que KW2449 exhibe efectos inhibitorios sobre FLT3, ABL, ABLT315I y las cinasas Aurora . Ahora, exploremos sus diversos aspectos:

Métodos De Preparación

Rutas de Síntesis:: KW2449 puede sintetizarse utilizando rutas específicas. Desafortunadamente, las vías sintéticas detalladas no están fácilmente disponibles en la literatura. Los investigadores han preparado con éxito este compuesto para su posterior investigación.

Condiciones de Reacción:: Las condiciones de reacción específicas para la síntesis de KW2449 siguen siendo propietarias. Los investigadores normalmente optimizan los parámetros de reacción, como la temperatura, el solvente y los catalizadores, para lograr altos rendimientos.

Producción Industrial:: Si bien los métodos de producción a escala industrial no están ampliamente documentados, las empresas farmacéuticas pueden emplear procesos patentados para fabricar KW2449 para uso clínico.

Análisis De Reacciones Químicas

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere [1, 3].

- The pyrolysis reaction of guaiacol is a free radical reaction . Free radicals such as C${6}$H${4}$(OH)O*, methyl radicals, and hydrogen radicals are continuously rearranged during the pyrolysis of this compound .

- This compound decomposition starts at 650 K, with a 50% conversion at approximately 785 K during pyrolysis .

Mechanism of Pyrolysis

- Homogenization produces free radicals and methyl radicals simultaneously. Methyl radicals that are not quenched by free radicals may initiate other radical reactions, inducing changes in other chemical structures .

Oxidation

Oxidation involves the loss of electrons or an increase in oxidation state by a molecule, atom, or ion [2, 7, 17].

- This compound stimulates the oxidation of NADPH by the myeloperoxidase (MPO)/H2O2 system in a concentration-dependent manner .

- In the presence of hydrogen peroxide, peroxidases catalyze the formation of tetrathis compound, a colored compound, which can be quantified by its absorbance at 420–470 nm : 4 this compound (colorless) + 2 H${2}$O${2}$ → Tetrathis compound (colored) + 8 H$_{2}$O

Hydrogenation

Hydrogenation is a chemical reaction involving the addition of hydrogen [6, 8].

- Density functional theory calculations suggest that catechol is the preferred reaction product during mild hydrogenation of this compound over Pt(111) at 573 K. Deoxygenation to phenol or benzene is significantly slower .

- Slow deoxygenation of this compound can occur via decarbonylation and hydrogenation of the phenyl ring, followed by C–OH bond cleavage. Direct –OH removal without phenyl ring activation is even slower .

Reactions in Lignin Transformation

Lignin is a complex polymer found in plant cell walls [3, 4].

- This compound can be produced by the selective catalytic transformation of lignin .

- La(OTf)$_{3}$ can effectively hydrolyze ether linkages and cleave side chains in lignin, with the highest catalytic activity .

- At higher temperatures and stronger acidity, decarbonization of the side chain is promoted to form this compound .

- Demethoxylation of syringyl units occurs to form guaiacyl units .

Reaction Pathway

- The C–C bond in the ethyl group of 4-ethylthis compound is cleaved to form 4-methylthis compound, which is then further transformed into this compound . Methane is generated as the main gaseous product, confirming that this compound is formed by successive cleavage of the C–C bond in the side chain .

Other Chemical Reactions

- Methylation: this compound is produced by methylation of o-catechol, for example, using potash and dimethyl sulfate : C${6}$H${4}$(OH)${2}$ + (CH${3}$O)${2}$SO${2}$ → C${6}$H${4}$(OH)(OCH${3}$) + HO(CH${3}$O)SO$_{2}$

- Reaction with Glyoxylic Acid: Reacting this compound, obtained from catechol, with glyoxylic acid is a method used in certain procedures .

- Protonation: this compound and its derivatives can interact with atmospheric water and form protonated methoxyphenols through proton transfer .

- Reactions with Bases: this compound forms salts readily with bases .

- Aqueous-Phase Reactions: this compound undergoes aqueous-phase reactions in addition to gas-phase and heterogeneous reactions .

- Enzyme-Activity Assay Reaction: In the horseradish peroxidase (HRP)-catalyzed oxidation of this compound, trimeric products and diastereomers of biphenoquinones have been identified .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antioxidant and Antifungal Properties

Guaiacol exhibits significant antioxidant activity, which is beneficial in pharmaceutical applications. Recent studies have demonstrated its fungicidal effects against Fusarium graminearum, a common phytopathogen. This compound was found to inhibit mycelial growth and conidial formation in a dose-dependent manner, with an effective concentration (EC50) of approximately 1.838 mM . The compound disrupts calcium transport channels in fungal cells, leading to cell membrane damage and reduced production of harmful mycotoxins such as deoxynivalenol (DON) .

1.2 Treatment of Glycogen Storage Diseases

This compound has emerged as a potential therapeutic candidate for treating adult polyglucosan body disease (APBD). A study identified this compound's ability to decrease glycogen synthesis by inhibiting glycogen synthase enzymes (GYS1 and GYS2). In mouse models, this compound treatment resulted in significant reductions in polyglucosans in peripheral nerves and other tissues, improving grip strength and lifespan without notable adverse effects . This positions this compound as a promising drug for glycogen storage diseases.

Food Industry Applications

2.1 Flavoring Agent

This compound is widely used as a flavoring agent due to its aromatic properties. It serves as a precursor for synthesizing vanillin, with approximately 85% of the world's vanillin supply derived from this compound . The synthesis involves several chemical transformations, including the condensation of glyoxylic acid with this compound followed by oxidation processes.

2.2 Antimicrobial Activity

This compound demonstrates antimicrobial potential against various pathogens, including Pseudomonas aeruginosa. This property highlights its utility in food preservation, where it can help inhibit spoilage organisms and extend shelf life .

Material Science Applications

3.1 Synthesis of Benzoxazines

Recent research has explored the synthesis of modified this compound-based benzoxazines for use in material science. These compounds exhibit hydrophobic properties and anticorrosion capabilities, making them suitable for protective coatings and other industrial applications .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

Case Studies

Case Study 1: this compound in Treating Glycogen Storage Diseases

In a controlled study involving GBE1-knockin mice, this compound treatment led to a marked reduction in polyglucosans within peripheral nerves and other tissues. The treatment also improved physical strength and prolonged lifespan without significant side effects. These results suggest that this compound may serve as an effective therapeutic agent for APBD and potentially other glycogen storage disorders .

Case Study 2: this compound's Antifungal Mechanism

A study investigating this compound's antifungal properties revealed its ability to inhibit conidial production and germination in Fusarium graminearum. The compound was shown to modulate oxidative stress responses within the fungal cells, leading to decreased levels of malondialdehyde (MDA) and altered enzyme activities related to oxidative stress management .

Mecanismo De Acción

El mecanismo de acción de KW2449 implica inhibir cinasas específicas. Se dirige a:

FLT3: Crítico en la hematopoyesis y frecuentemente mutado en la leucemia mieloide aguda (LMA).

ABL: Asociado con la leucemia mieloide crónica (LMC).

ABL-T315I: Una forma mutante resistente de ABL.

Aurora A: Involucrado en la división celular y el crecimiento tumoral.

Los efectos posteriores de la inhibición de KW2449 en los procesos celulares aún son un área activa de investigación.

Comparación Con Compuestos Similares

La singularidad de KW2449 radica en su perfil multidiana. Otros compuestos similares incluyen:

Otros Inhibidores de FLT3: Como quizartinib y gilteritinib.

Inhibidores de ABL: Imatinib, dasatinib y nilotinib.

Inhibidores de la Cinasa Aurora: Alisertib y danusertib.

Actividad Biológica

Guaiacol, a natural compound derived from the distillation of creosote, is recognized for its diverse biological activities, particularly its antioxidant, antibacterial, and antifungal properties. This article provides an in-depth analysis of this compound's biological activity, supported by empirical data and case studies.

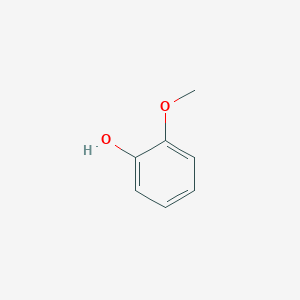

Chemical Structure and Properties

This compound, chemically known as 2-methoxyphenol, has the molecular formula C₇H₈O₂. Its structure consists of a phenolic ring with a methoxy group, which contributes to its reactivity and biological functions.

Physicochemical Properties:

- Molecular Weight: 126.14 g/mol

- Boiling Point: 205 °C

- Solubility: Soluble in water and organic solvents

- Odor: Characteristic sweet-smelling aroma

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals and reduce lipid peroxidation.

Mechanism of Action:

- This compound modulates the activity of various antioxidant enzymes such as catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) .

- It reduces malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

Antifungal Activity

Recent studies have highlighted this compound's potent antifungal activity against Fusarium graminearum, a significant phytopathogen responsible for crop diseases.

Key Findings:

- EC₅₀ Value: The median effective concentration (EC₅₀) for inhibiting mycelial growth was found to be 1.838 mM .

- Inhibition Mechanism: this compound disrupts calcium transport channels in fungal cell membranes, leading to increased membrane permeability and electrolyte leakage . This results in:

Table 1: Effects of this compound on Fusarium graminearum

| Concentration (mM) | Mycelial Growth Inhibition (%) | Conidial Production Reduction (%) |

|---|---|---|

| 1.6 | 30 | 50 |

| 4.8 | 70 | 97.8 |

| 6.4 | 100 | N/A |

Antibacterial Activity

This compound also demonstrates antibacterial effects against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.

Case Study:

In a study examining the effects of this compound on Staphylococcus aureus, it was found that this compound effectively reduced bacterial viability in a dose-dependent manner, showcasing its potential as an antimicrobial agent .

Applications in Medicine and Food Preservation

Due to its biological activities, this compound is utilized in multiple domains:

- Pharmaceuticals: As an antioxidant and antimicrobial agent.

- Food Industry: As a natural preservative due to its ability to inhibit microbial growth.

Propiedades

IUPAC Name |

2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26247-00-7 | |

| Record name | Phenol, 2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26247-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023113 | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (open cup) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |

CAS No. |

90-05-1 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA7MAH9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data of guaiacol?

A1: this compound (2-methoxyphenol) possesses the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. 13C NMR studies reveal significant effects of chlorine substitution on the chemical shifts of methoxy carbons in this compound derivatives. []

Q2: What is the impact of storage conditions on formalin-guaiacol solutions?

A2: Studies demonstrate that formaldehyde and this compound concentrations in loosely sealed formalin-guaiacol solutions decrease significantly within a week, particularly at elevated temperatures and under fluorescent light. This degradation also impacts the antibacterial activity of the solution. []

Q3: How does storage affect the toxicity of formalin-guaiacol?

A3: While formalin-guaiacol exhibits an oral LD50 of 996 mg/kg in mice, prolonged storage (3-6 months) leads to a slight decrease in acute toxicity. []

Q4: How is this compound utilized in lignin research?

A4: this compound serves as a valuable model compound for studying lignin depolymerization. Research indicates that adding this compound during the hydrothermal depolymerization of kraft lignin can influence product molecular weight and char formation. []

Q5: Can this compound be used as a marker for specific malts in beer production?

A5: Yes, this compound and 4-methylphenol are present in higher concentrations in brown beers brewed with dark malts. Analysis of various malts confirms that chocolate and black malts yield high this compound and 4-methylphenol levels in wort. []

Q6: How does the environment influence the antioxidant activity of this compound derivatives?

A6: Density functional theory studies reveal that this compound derivatives exhibit faster reaction rates with peroxyl radicals in aqueous solutions compared to nonpolar media. The pH of the aqueous solution also significantly impacts the reactivity, with higher pH leading to increased reactivity. []

Q7: What reaction mechanisms are involved in the hydrodeoxygenation of this compound?

A7: Density functional theory calculations have been employed to explore various reaction schemes for this compound hydrodeoxygenation. These schemes involve hydrogenolysis at different bond sites, leading to the formation of intermediates like catechol, phenol, anisole, and ultimately, cyclohexane. []

Q8: How does chlorine substitution affect the properties of this compound?

A8: Chlorine substitution significantly influences the 13C NMR chemical shifts of methoxy carbons in this compound. The position and degree of chlorine substitution, particularly adjacent to the methoxy and hydroxyl groups, play crucial roles. []

Q9: How does this compound contribute to the quality of vanilla beans?

A9: The concentration ratio of vanillin to this compound serves as a potential indicator of vanilla bean quality. Cuts beans, a substandard quality, exhibit a higher this compound content, contributing to a pronounced phenolic note compared to standard red whole beans. []

Q10: How can this compound and vanillin be simultaneously analyzed in vanilla extract?

A10: A validated high-performance liquid chromatography method with electrochemical detection allows for the simultaneous analysis of this compound and vanillin in vanilla extract. This method demonstrates high accuracy, precision, and sensitivity. []

Q11: What are effective methods for analyzing chlorophenolics in pulp bleaching effluents?

A11: Spent bleach liquors from various stages of nonwood pulp bleaching processes can be analyzed for chlorophenols, guaiacols, and catechols. Gas chromatography coupled with mass spectrometry is a powerful tool for identifying and quantifying these compounds. []

Q12: How do catechol and this compound interact with iron in environmental systems?

A12: The dark reaction of Fe(III) with catechol and this compound in aqueous solutions, mimicking environmental conditions, leads to the formation of light-absorbing secondary organics and colloidal organic particles. This process may contribute to atmospheric secondary organic aerosol formation. []

Q13: What is the behavior of sodium and potassium guaiacolates in this compound?

A13: Conductivity measurements indicate that sodium and potassium guaiacolates act as weak electrolytes in this compound solutions. The ionization constants of these salts can be determined from conductivity data, accounting for interionic forces. [, ]

Q14: What are the potential applications of this compound derivatives in medicine?

A14: Research on this compound derivatives suggests potential antioxidant and anti-inflammatory properties. Studies in cultured hepatocytes and murine macrophages show promising results, warranting further investigation for therapeutic applications. []

Q15: What is the mechanism of action of eugenol and this compound as analgesics?

A15: Studies using capsazepine, a selective capsaicin antagonist, suggest that eugenol and this compound might exert their antinociceptive effects by interacting with capsaicin receptors located on sensory nerve terminals in the spinal cord. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.